

PARP-1-IN-4 CAS number and molecular weight

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Compound of Interest

Compound Name: PARP-1-IN-4

Cat. No.: B11604425

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In-Depth Technical Guide: PARP-1-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

PARP-1-IN-4 is a molecule belonging to the phthalazinone class of compounds, which has been investigated for its potential as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair, genomic stability, and programmed cell death. Inhibition of PARP-1 is a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the available technical data and methodologies related to **PARP-1-IN-4** and its analogs, with a focus on its biochemical properties, cellular effects, and the experimental procedures used for its evaluation.

Core Molecular Data

The fundamental chemical and physical properties of **PARP-1-IN-4** are summarized below.

Property	Value
CAS Number	684234-56-8
Molecular Weight	424.28 g/mol
Chemical Formula	C ₂₂ H ₁₅ Cl ₂ N ₃ O ₂

Biochemical and Cellular Activity

PARP-1-IN-4 is an inhibitor of the PARP-1 enzyme. The inhibitory activity and cellular effects of phthalazinone-based PARP-1 inhibitors have been evaluated in human lung adenocarcinoma A549 cells.

PARP-1 Inhibition

A series of phthalazinone derivatives were synthesized and evaluated for their ability to inhibit the PARP-1 enzyme. One of the most potent compounds in this series, a close analog of **PARP-1-IN-4**, demonstrated significant inhibitory activity.

Compound	PARP-1 IC ₅₀ (nM)
Compound 11c	97 nM
Olaparib (Ref)	139 nM

Cytotoxicity Against A549 Lung Cancer Cells

The cytotoxic effects of these compounds were assessed in the A549 human lung adenocarcinoma cell line at various concentrations and time points.

Compound Series	Concentrations Tested	Incubation Times	Outcome
Phthalazinones 11c-i, 16b, c	0.1, 1, and 10 µM	24h and 48h	Significant cytotoxic activity against A549 cells

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which **PARP-1-IN-4** and related compounds exert their cytotoxic effects is through the induction of apoptosis. This has been demonstrated through the analysis of key apoptotic markers in A549 cells.

Western Blot Analysis

Western blot analysis of A549 cells treated with these phthalazinone-based inhibitors revealed changes in the expression levels of several proteins involved in the apoptotic pathway.

- **Increased Expression of Cleaved PARP-1:** This indicates the activation of caspases, which cleave PARP-1 during apoptosis.
- **Reduced Expression of Pro-caspase-3:** A decrease in the inactive form of caspase-3 suggests its conversion to the active, cleaved form.
- **Reduced Phosphorylation of AKT:** Inhibition of the PI3K/AKT signaling pathway, a key survival pathway, can promote apoptosis.

ELISA Assay

Enzyme-linked immunosorbent assays (ELISAs) were used to quantify the levels of active caspases, confirming the activation of the apoptotic cascade.

- **Up-regulation of active Caspase-3 and Caspase-9:** This confirms the involvement of both the executioner caspase-3 and the initiator caspase-9, suggesting the activation of the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **PARP-1-IN-4** and its analogs.

PARP-1 Inhibition Assay

This assay is designed to measure the half-maximal inhibitory concentration (IC_{50}) of a compound against the PARP-1 enzyme.

- **Reagents and Materials:**
 - Recombinant human PARP-1 enzyme
 - Histones (as a substrate for PARylation)
 - Biotinylated NAD^+

- Streptavidin-coated plates
- Peroxidase-conjugated anti-biotin antibody
- TMB substrate
- Test compounds (dissolved in DMSO)
- Assay buffer
- Procedure:
 1. Coat the streptavidin plates with histones.
 2. Add the PARP-1 enzyme to the wells.
 3. Add serial dilutions of the test compounds to the wells.
 4. Initiate the PARylation reaction by adding biotinylated NAD⁺.
 5. Incubate the plate to allow for the enzymatic reaction to proceed.
 6. Wash the plate to remove unbound reagents.
 7. Add the peroxidase-conjugated anti-biotin antibody and incubate.
 8. Wash the plate again.
 9. Add the TMB substrate and incubate until a color develops.
 10. Stop the reaction with a stop solution.
 11. Read the absorbance at the appropriate wavelength.
 12. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on a cell line.

- Cell Culture:
 - Culture A549 cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
- Procedure:
 1. Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with various concentrations (e.g., 0.1, 1, and 10 µM) of the test compounds. Include a vehicle control (DMSO).
 3. Incubate the cells for the desired time periods (e.g., 24h and 48h).
 4. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 5. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
 6. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 7. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

- Protein Extraction:
 1. Treat A549 cells with the test compound for the desired time.
 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 3. Quantify the protein concentration using a BCA assay.

- SDS-PAGE and Protein Transfer:
 1. Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
 2. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 1. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
 2. Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP-1, pro-caspase-3, p-AKT, and a loading control like β -actin) overnight at 4°C.
 3. Wash the membrane with TBST.
 4. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 5. Wash the membrane again with TBST.
 6. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity ELISA

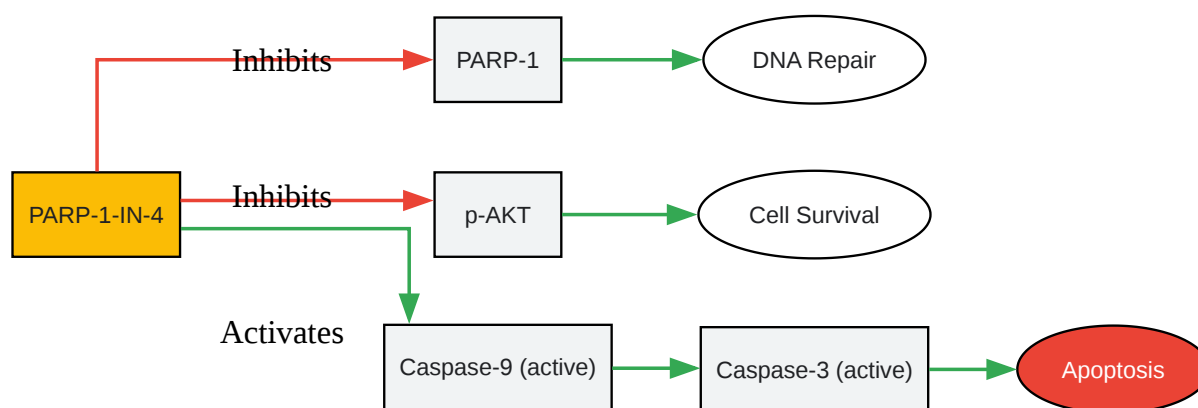
This assay quantifies the activity of specific caspases.

- Sample Preparation:
 1. Treat A549 cells with the test compound.
 2. Lyse the cells and collect the supernatant.
- ELISA Procedure:
 1. Use a commercially available ELISA kit for active caspase-3 and caspase-9.

2. Follow the manufacturer's instructions for adding samples, standards, and detection antibodies to the pre-coated plate.
3. After the final incubation and washing steps, add the substrate and measure the absorbance.
4. Calculate the concentration of active caspases in the samples based on the standard curve.

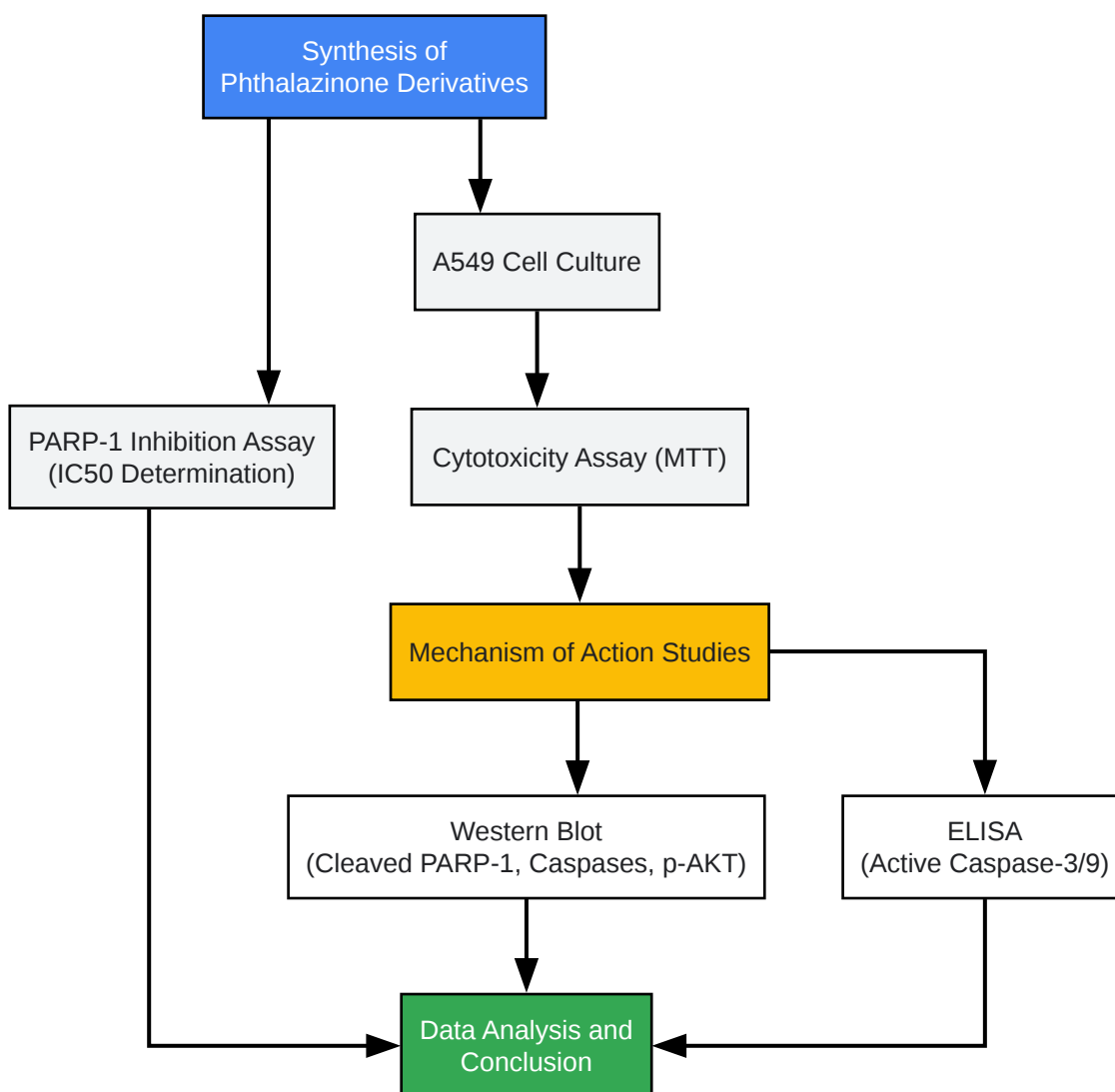
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway affected by **PARP-1-IN-4** and a general workflow for its experimental evaluation.



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Caption: Proposed apoptotic signaling pathway of **PARP-1-IN-4**.



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Caption: General experimental workflow for the evaluation of **PARP-1-IN-4**.

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